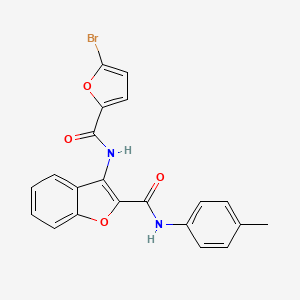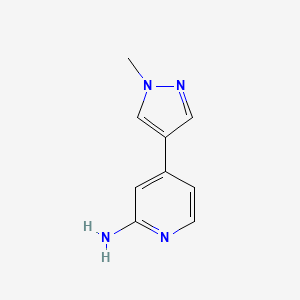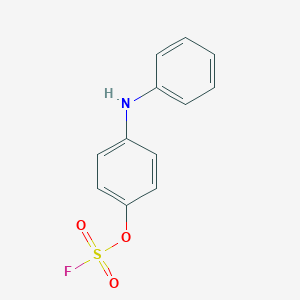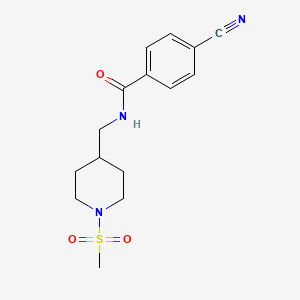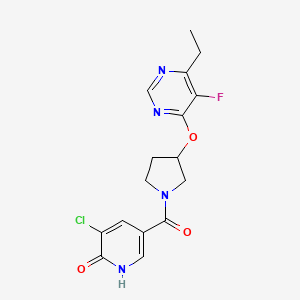![molecular formula C24H22N2O6 B2964271 N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide CAS No. 618862-81-0](/img/structure/B2964271.png)
N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C25H24N4O4. This compound is characterized by the presence of a benzodioxole ring, a methoxyphenyl group, and a formamido linkage.
Wirkmechanismus
Target of Action
The primary target of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) is the carcinogenic heavy metal ion, lead (Pb2+) . This compound has been used for the significant detection of Pb2+ via a reliable electrochemical approach .
Mode of Action
N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) interacts with its target, Pb2+, through an electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of this compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) .
Biochemical Pathways
It’s clear that the compound plays a role in the detection and measurement of pb2+ concentrations, which can be crucial in assessing the presence and impact of this toxic metal ion in various environmental and biological contexts .
Result of Action
The primary result of the action of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) is the detection of Pb2+ ions . The sensitivity, limit of quantification (LOQ), and limit of detection (LOD) of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM −1 cm −2, 320.0 mM, and 96.0 pM, respectively .
Action Environment
The action of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) can be influenced by various environmental factors. For instance, the presence of Pb2+ in the environment, such as in impure water, foodstuffs, and soil, can be detected using this compound . .
Biochemische Analyse
Biochemical Properties
The compound N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) on various types of cells and cellular processes have been studied. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are complex and depend on a variety of factors.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) vary with different dosages in animal models
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using anisole and an appropriate alkylating agent.
Formamido Linkage Formation: The formamido linkage is formed through a condensation reaction between the benzodioxole derivative and the methoxyphenyl derivative in the presence of a formylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide
- **N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
N-[1,3-benzodioxol-5-yl-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-29-18-8-3-15(4-9-18)23(27)25-22(17-7-12-20-21(13-17)32-14-31-20)26-24(28)16-5-10-19(30-2)11-6-16/h3-13,22H,14H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXHMBWHYMTTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2964188.png)
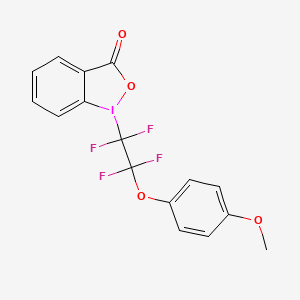

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide](/img/structure/B2964194.png)
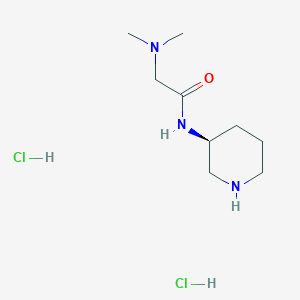
![5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2964199.png)
![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2964200.png)
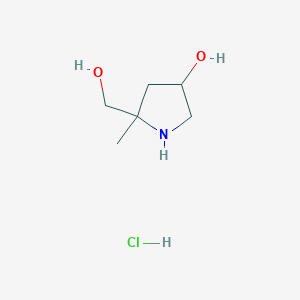
![4-[(2,4-dichlorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2964202.png)
